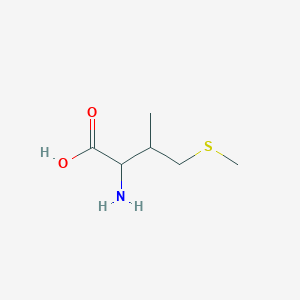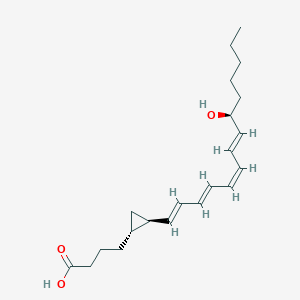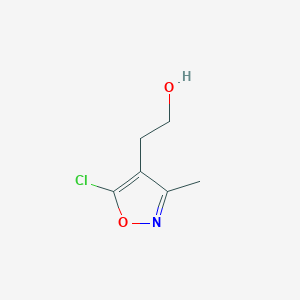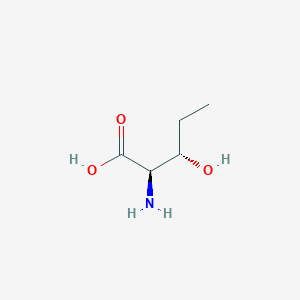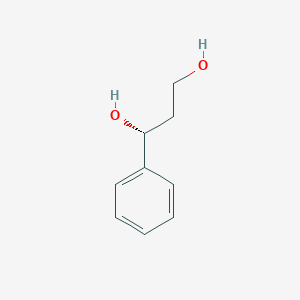![molecular formula C10H12ClNO B012737 Ethanone, 2-chloro-1-[4-(dimethylamino)phenyl]- CAS No. 110945-00-1](/img/structure/B12737.png)
Ethanone, 2-chloro-1-[4-(dimethylamino)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives related to "Ethanone, 2-chloro-1-[4-(dimethylamino)phenyl]-" involves various chemical reactions, highlighting the versatility and reactivity of this compound. For instance, the photoinduced electron transfer retropinacol reaction of 4-(N,N-dimethylamino)phenyl pinacols in chloroform leads to high yields of related benzaldehyde and acetophenone compounds, demonstrating a method for carbon–carbon bond cleavage via a photoinduced electron transfer mechanism (Zhang et al., 1998). Additionally, the condensation of certain ethanone compounds with N,N-dimethylformamide dimethyl acetal provides an effective approach to synthesizing isoflavone and various N,O- and N,N-heterocycles (Moskvina et al., 2015).
Molecular Structure Analysis
The structural and conformational aspects of compounds structurally analogous to "Ethanone, 2-chloro-1-[4-(dimethylamino)phenyl]-" reveal significant insights. For example, the crystal and molecular structure determination of 1,1-dichloro-2,2-bis[p-(N,N-dimethylamino)phenyl]ethane provides valuable data on bond distances and conformational angles, offering comparisons with related insecticides and shedding light on the structural intricacies of these compounds (De, 1990).
Chemical Reactions and Properties
The chemical reactivity of "Ethanone, 2-chloro-1-[4-(dimethylamino)phenyl]-" derivatives includes a range of reactions, such as the solvent-free synthesis of related compounds through reactions involving 4-(dimethylamino)benzaldehyde and various chloroacetophenones, demonstrating the utility of these compounds in organic synthesis (Lei & Bai, 2009).
Wissenschaftliche Forschungsanwendungen
Chemical Interactions and Reactions
The interaction of chloral with substituted anilines leads to the formation of various compounds, such as 2,2,2-trichloroethylidene anilines. These interactions offer insights into the conformation of products through high-resolution magnetic resonance spectra and ab initio calculations. This area of research is significant due to the potential of these compounds in various chemical applications, as indicated by their spectroscopic and structural properties (Issac & Tierney, 1996).
Environmental Toxicology and Safety
The toxicity and environmental impact of chlorinated solvents, including ethanes and ethenes, have been extensively studied. These substances have been associated with various adverse health effects, including central nervous system, reproductive, liver, and kidney toxicity, as well as carcinogenicity. Despite their risks, many chlorinated solvents are still in active use due to their industrial applications. Studies emphasize the importance of understanding the environmental and health impacts of these compounds to ensure safety and regulatory compliance (Ruder, 2006).
Environmental Remediation
The persistence of certain chlorinated compounds like DDT in the environment, despite their ban in many countries, highlights the need for effective bioremediation strategies. Biodegradation of these compounds offers a promising approach to reduce their concentrations in the environment. Understanding the factors that influence biodegradation, such as microbial activity, bioavailability, and soil conditions, is crucial for designing effective remediation strategies. This knowledge can be applied to the bioremediation of soils contaminated with chlorinated compounds like DDT (Foght et al., 2001).
Hazardous Chemicals Monitoring and Regulation
Biomonitoring Equivalents (BEs) are used as a screening tool for evaluating population-based biomonitoring data in the context of risk assessments. These tools help in understanding the concentration or range of concentrations of chemicals like DDT and its metabolites in biological mediums, which are consistent with existing health-based exposure guidelines. This approach aids in evaluating biomonitoring data and prioritizing the need for additional risk assessment efforts for certain chemicals (Kirman et al., 2011).
Photochemical Properties and Applications
The photochemical properties of certain compounds, such as 4-hydroxycoumarin, are of great interest due to their potential applications in various fields. Studies on the synthesis, acylation, and photochemical properties of these compounds can provide valuable insights into their reactivity and applications. Such compounds have been found to possess properties like UV absorption and fluorescence, which could have practical applications in fields like material science and biochemistry (Yoda et al., 2019).
Eigenschaften
IUPAC Name |
2-chloro-1-[4-(dimethylamino)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-12(2)9-5-3-8(4-6-9)10(13)7-11/h3-6H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHGPIBFTKDBHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20149425 |
Source


|
| Record name | Ethanone, 2-chloro-1-(4-(dimethylamino)phenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20149425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 2-chloro-1-[4-(dimethylamino)phenyl]- | |
CAS RN |
110945-00-1 |
Source


|
| Record name | Ethanone, 2-chloro-1-(4-(dimethylamino)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110945001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 2-chloro-1-(4-(dimethylamino)phenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20149425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

